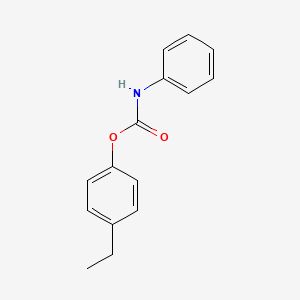

4-ethylphenyl phenylcarbamate

Description

General Context of Carbamate (B1207046) Derivatives in Advanced Organic Chemistry

Carbamates, also known as urethanes, are a class of organic compounds that are formally derived from the unstable carbamic acid. arkat-usa.org The core functional group consists of a carbonyl group bonded to both an oxygen and a nitrogen atom (>N−C(=O)−O−). arkat-usa.org This structure can be considered a hybrid of an amide and an ester, and as a result, it exhibits good chemical and proteolytic stability. acs.org In organic synthesis, the carbamate group is widely used as a protecting group for amines and amino acids. acs.org

The synthesis of carbamates can be achieved through several methodologies. A common route involves the reaction of isocyanates with alcohols. arkat-usa.org Alternative methods include the alcoholysis of carbamoyl (B1232498) chlorides, the reaction of chloroformates with amines, and the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate intermediate which is then trapped by an alcohol. arkat-usa.orgacs.org A tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate also provides a mild method for generating carbamates with a broad tolerance for various functional groups. researchgate.net

Structural Features and Classification of Aryl Carbamates

Aryl carbamates are a specific class of carbamates where at least one of the groups attached to the carbamate functionality is an aromatic ring. The general structure is Ar-O-C(=O)-NRR' or Ar-NR-C(=O)-OR', where 'Ar' represents an aryl group. Phenylcarbamates, a subset of aryl carbamates, feature a phenyl group attached to either the oxygen (O-phenylcarbamate) or the nitrogen (N-phenylcarbamate) of the carbamate moiety. chemeo.com

The structure of these compounds allows for a degree of conformational restriction due to the delocalization of the non-bonded electrons on the nitrogen into the carbonyl group. acs.org This feature, along with the ability of the N-H and carbonyl groups to participate in hydrogen bonding, is crucial for their interaction with biological targets. acs.org

Aryl carbamates can be classified based on the substitution patterns on the aromatic rings and the nitrogen atom. For example, carbamate pesticides are often categorized into N-methyl carbamates (insecticides), N-aryl carbamates (herbicides), and benzimidazole-based carbamates (fungicides). ontosight.ai Substituents on the phenyl rings significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictates their reactivity and biological activity. mdpi.comorientjchem.org The nature and position of these substituents are key to modulating the function of the molecule. orientjchem.org

Research Significance and Academic Relevance of Phenylcarbamate Scaffolds

The phenylcarbamate scaffold is a pivotal structural motif in diverse areas of chemical research, including medicinal chemistry, materials science, and agrochemistry. chemeo.commdpi.com Phenyl carbamide and carbamate structures are considered important scaffolds in the development of pharmacologically active compounds. chemeo.com Their versatility allows for synthetic modifications that can produce compounds with a wide range of biological activities. chemeo.com For instance, some carbamate derivatives are designed to cross the blood-brain barrier, making them potential candidates for treating central nervous system disorders. chemeo.comabo.fi

In materials science, phenylcarbamate derivatives of polysaccharides like cellulose (B213188) and amylose (B160209) are extensively used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). orientjchem.orgacs.org The chiral recognition ability of these CSPs is highly dependent on the substituents on the phenyl rings of the carbamate moiety. orientjchem.org Studies have shown that introducing electron-donating or electron-withdrawing groups can modulate the enantioseparation capabilities of the material. acs.org For example, cellulose tris(5-fluoro-2-methylphenylcarbamate) has been used to achieve complete baseline separation of the enantiomers of 1,1'-bi-2-naphthol. idosi.org

In agrochemical research, substituted phenylcarbamates have been investigated for their fungicidal and insecticidal properties. acs.orgrsc.org The mechanism of action for many carbamate insecticides involves the inhibition of the enzyme acetylcholinesterase. acs.org Research into structure-activity relationships has shown that the type and position of substituents on the phenyl ring can dramatically alter the efficacy of these compounds. rsc.org For example, a study on O-Ethyl-N-substituted phenyl carbamates demonstrated that an electron-donating methyl group at the para-position resulted in high fungicidal activity, whereas an electron-withdrawing nitro group at the ortho-position led to significantly lower activity. rsc.org The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has also been studied kinetically, revealing that the reaction proceeds via an E1cB mechanism involving a phenyl isocyanate intermediate.

Detailed Research Findings

Hydrolysis of Substituted Phenyl N-Phenylcarbamates

The rate of alkaline hydrolysis for a series of substituted phenyl N-phenylcarbamates has been investigated. The reaction is sensitive to the electronic effects of the substituent on the phenyl ring of the phenoxy leaving group. The results are consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. The bimolecular rate constant (kOH) shows a strong dependence on the substituent's nature, as illustrated by the Hammett sensitivity (ρ) of 2.86.

| Substituent (X) in X-C₆H₄-O-C(O)NHPh | kOH (M⁻¹s⁻¹) at 25°C |

|---|---|

| 4-Nitro | 133 |

| 4-Acetyl | 18.2 |

| 4-Chloro | 1.15 |

| H | 0.178 |

| 4-Methyl | 0.063 |

| 4-Methoxy | 0.046 |

Data sourced from studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates.

Fungicidal Activity of Substituted O-Ethyl-N-Phenyl Carbamates

The in-vitro fungicidal activity of several O-Ethyl-N-phenyl carbamate derivatives was evaluated against various fungi. The study highlighted the influence of substituents on the N-phenyl ring on the compound's efficacy. O-Ethyl-N-(4-methylphenyl) carbamate, a structural analog of the article's subject, was found to be the most active among the tested compounds. rsc.org

| Compound | Minimal Inhibitory Concentration (MIC) in ppm | IC₅₀ in ppm |

|---|---|---|

| O-Ethyl-N-phenyl carbamate | 100 | 50 |

| O-Ethyl-N-(4-chlorophenyl) carbamate | 100 | 40 |

| O-Ethyl-N-(4-methylphenyl) carbamate | 50 | 20 |

| O-Ethyl-N-(2-nitrophenyl) carbamate | 2000 | 1000 |

| O-Ethyl-N-(3-nitrophenyl) carbamate | 1000 | 500 |

Data represents activity against a range of fungi including Rhizopus stolonifer and Aspergillus flavus. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl) N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-12-8-10-14(11-9-12)18-15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCDPVWKSAFYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Ethylphenyl Phenylcarbamate

Hydrolysis Pathways and Kinetics

The hydrolysis of carbamates, including 4-ethylphenyl phenylcarbamate, is a critical degradation pathway, particularly under basic conditions. The stability of the carbamate (B1207046) bond to hydrolysis is influenced by the nature of the substituents on both the nitrogen and the oxygen atoms.

The basic hydrolysis of aryl N-phenylcarbamates can proceed through two primary mechanisms: a bimolecular acyl-carbon cleavage (BAc2) mechanism or an elimination-addition mechanism involving a conjugate base (E1cB). nih.govnih.gov

BAc2 Mechanism: In this pathway, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down, with the aryloxide ion acting as the leaving group. This mechanism is more common for N,N-disubstituted carbamates where there is no proton on the nitrogen atom. nih.govacs.org

E1cB Mechanism: For N-monosubstituted carbamates like this compound, which possess a proton on the nitrogen atom, the E1cB mechanism is often favored under basic conditions. nih.govnih.govacs.org This pathway involves a rapid, reversible deprotonation of the carbamate nitrogen by a base (e.g., hydroxide ion) to form an N-anion (conjugate base). nih.gov This is followed by the rate-determining step: the elimination of the phenoxide leaving group from the anion to form a highly reactive isocyanate intermediate (phenyl isocyanate). nih.govacs.org The isocyanate then rapidly hydrolyzes to form carbamic acid, which is unstable and decarboxylates to yield the corresponding amine and carbon dioxide. acs.orgwho.int The amine formed can also react with the isocyanate intermediate to produce a symmetrical urea (B33335) as a byproduct. nih.govacs.org

Studies on related O-aryl carbamates have shown that the E1cB mechanism is characterized by a significant dependence of the reaction rate on the acidity of the leaving group phenol (B47542) and a positive entropy of activation. nih.govresearchgate.net The presence of a labile proton on the nitrogen is considered essential for this mechanism to occur. nih.gov

The rate of hydrolysis of aryl carbamates is significantly influenced by the electronic properties of the substituents on both the aryl rings.

For hydrolysis proceeding via the E1cB mechanism, the rate-determining step is the expulsion of the aryloxy leaving group. Therefore, electron-withdrawing substituents on the O-aryl ring (the 4-ethylphenyl group in this case) stabilize the resulting phenoxide anion, making it a better leaving group and thus increasing the rate of hydrolysis. Conversely, electron-donating groups on the O-aryl ring would decrease the rate of hydrolysis. The ethyl group at the para position of the phenyl ring is a weak electron-donating group, which would suggest that this compound is relatively stable towards hydrolysis compared to analogues with electron-withdrawing groups.

Kinetic studies on a series of O-aryl N-methyl carbamates demonstrated a strong correlation between the rate of non-catalyzed hydrolysis and the electronic nature of the substituent on the O-phenyl group. nih.gov A Hammett plot for the hydroxide ion-catalyzed hydrolysis of substituted arylcarbamates showed a large positive ρ value, indicating that the reaction is highly sensitive to substituent effects and that a negative charge develops in the transition state at the oxygen-bearing ring, which is consistent with the E1cB mechanism. nih.gov

The following table illustrates the effect of substituents on the non-catalyzed hydrolysis rate of related O-aryl N-methylcarbamates.

| Substituent on O-Aryl Group | Hammett Constant (σ) | Relative Rate (knon-cat) |

| 4-NO₂ | +0.78 | High |

| 4-Br | +0.23 | Intermediate |

| 4-F | +0.06 | Intermediate |

| 4-H | 0.00 | Low |

| 4-CH₃ | -0.17 | Very Low |

Data adapted from studies on O-aryl N-methylcarbamates to illustrate the general trend of substituent effects. nih.gov

Based on this trend, the electron-donating 4-ethyl group in this compound would be expected to confer greater hydrolytic stability compared to unsubstituted or halogen-substituted phenylcarbamates.

Thermal Decomposition and Pyrolysis Mechanisms

Thermal treatment of this compound can lead to its decomposition, a process of significant interest, particularly in the context of polyurethane recycling where carbamates are intermediates. mdpi.com The primary decomposition pathway involves the reversible cleavage of the carbamate bond.

The thermal decomposition of N-arylcarbamates typically proceeds via a retro-addition reaction, yielding an isocyanate and an alcohol. nih.govresearchgate.net For this compound, this decomposition would produce phenyl isocyanate and 4-ethylphenol (B45693).

C₆H₅NHCOOC₆H₄C₂H₅ ⇌ C₆H₅NCO + HOC₆H₄C₂H₅

This reaction is the basis for the phosgene-free synthesis of isocyanates, where carbamates are used as isocyanate precursors. mdpi.comresearchgate.net Studies on the thermal decomposition of a closely related compound, methylene-4,4'-di(ethylphenyl-carbamate) (MDU), show that it decomposes to form methylene-4,4'-di(phenylisocyanate) (MDI) and ethanol. nih.govresearchgate.net The selectivity of this transformation is high, provided the alcohol byproduct is continuously removed to shift the equilibrium towards the products. nih.govresearchgate.net At temperatures between 220-310°C, the selectivity for the formation of MDI from MDU can be as high as 60-87 mol%. nih.govresearchgate.net

Side reactions can occur at high temperatures, including the reaction of the formed isocyanate with the parent carbamate or with the amine generated from side reactions, leading to the formation of ureas, allophanates, and other byproducts like polycarbodiimides. researchgate.net

The gas-phase pyrolysis of carbamates can also proceed through an intramolecular elimination reaction (Ei mechanism), particularly for alkyl carbamates. For aryl carbamates, the primary thermal reaction is the dissociation described above. However, studies on related compounds provide insight into potential gas-phase mechanisms.

The pyrolysis of ethyl N-methyl-N-phenylcarbamate in the gas phase between 329-380°C was found to be a first-order, unimolecular reaction that yields N-methylaniline, carbon dioxide, and ethylene. researchgate.net This suggests a mechanism different from simple dissociation, likely involving a cyclic transition state, similar to the pyrolysis of acetates and xanthates. researchgate.net

For t-butyl N-arylcarbamates, the decomposition is a first-order reaction that yields carbon dioxide, isobutylene, and the corresponding primary amine. cdnsciencepub.com The rates of decomposition were found to increase with the electron-withdrawing power of the substituent on the aromatic nucleus, consistent with a cyclic mechanism where there is some development of negative charge on the oxygen of the carbamate group in the transition state. cdnsciencepub.com

Theoretical studies on the gas-phase elimination of 2-arylethyl N,N-dimethylcarbamates suggest a concerted, non-synchronous six-membered cyclic transition state, leading to the formation of N,N-dimethylcarbamic acid and a substituted styrene. The carbamic acid then rapidly decarboxylates. researchgate.net

Nucleophilic Substitution Reactions

The carbonyl carbon of the carbamate group in this compound is electrophilic and can be attacked by nucleophiles. These reactions typically result in the substitution of the 4-ethylphenoxide leaving group.

A common example is aminolysis, the reaction with an amine. The reaction of phenylcarbamates with primary or secondary amines leads to the formation of substituted ureas. nih.govacs.org This reaction is essentially a nucleophilic acyl substitution where the amine displaces the phenoxide. The nucleophilicity of the attacking amine is a key factor; aliphatic amines are generally more reactive than aromatic amines in this substitution. nih.gov

C₆H₅NHCOOC₆H₄C₂H₅ + R₂NH → C₆H₅NHCONR₂ + HOC₆H₄C₂H₅

The mechanism of aminolysis of related carbonyl compounds, such as thionocarbonates, has been studied in detail and is believed to proceed through a tetrahedral intermediate. acs.org The reaction can be catalyzed by a second molecule of the amine, which acts as a general base to deprotonate the zwitterionic tetrahedral intermediate. acs.org

Nucleophilic substitution can also be carried out using other nucleophiles. The synthesis of carbamates itself often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate, which are forms of nucleophilic substitution. The reverse reaction, displacement of the alcohol moiety, is also a key feature of carbamate chemistry. These reactions can be performed in various non-protic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethylsulfoxide (DMSO) at temperatures ranging from -20°C to 20°C, often achieving high yields. google.comgoogle.com

Electrophilic Aromatic Substitution on Phenyl Rings

The structure of this compound features two distinct phenyl rings, both of which can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the nature of the substituents attached to each ring. libretexts.orgtotal-synthesis.com The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion, followed by the loss of a proton to restore aromaticity. total-synthesis.comlibretexts.org

Reactivity of the 4-Ethylphenyl Ring (Ring A):

This ring is substituted with an ethyl group (-CH₂CH₃) and the phenylcarbamate group (-O-CO-NH-C₆H₅).

Ethyl Group: This is an alkyl group, which is known to be an activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect.

The two substituents are para to each other. The ethyl group directs incoming electrophiles to its ortho positions (positions 2 and 6), and the carbamate group directs to its ortho positions (positions 3 and 5). Therefore, electrophilic attack is most likely to occur at positions 2, 3, 5, and 6. The combined activating effects of both groups make this ring highly susceptible to electrophilic substitution.

Reactivity of the Phenyl Ring (Ring B):

This ring is monosubstituted with the -NH-CO-O-C₆H₄-Et group.

Therefore, electrophilic substitution on Ring B will preferentially occur at the ortho and para positions relative to the nitrogen atom.

Predicted Regioselectivity for Common EAS Reactions:

Research on the acylation of similar N-phenylcarbamates has shown that the reaction proceeds at the para-position to the carbamate group. researchgate.net For this compound, the directing effects of the substituents would lead to specific isomers depending on the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Substituent Effects | Predicted Position of Attack | Example Reaction (Electrophile) |

|---|---|---|---|

| A (4-Ethylphenyl) | -Ethyl (activating, o,p-directing)-O-CO-NH-Ph (activating, o,p-directing) | Positions 2, 3, 5, 6 | Nitration (NO₂⁺): Substitution primarily at positions ortho to the highly activating -O-carbamate group. |

| B (Phenyl) | -NH-CO-O-Ar (activating, o,p-directing) | Ortho and Para positions | Halogenation (Br⁺): Substitution at the para position is often favored due to less steric hindrance. |

Redox Chemistry Investigations

The redox chemistry of this compound involves the potential oxidation or reduction of its various functional groups. An oxidation reaction typically involves an increase in oxygen content or a decrease in hydrogen content, while reduction involves the opposite. ufjf.br Carbamates as a class are generally stable but are incompatible with strong oxidizing acids and strong reducing agents like hydrides. noaa.gov

Oxidation Reactions:

The potential sites for oxidation in this compound are the ethyl group and the aromatic rings.

Oxidation of the Ethyl Group: The benzylic carbon of the ethyl group is susceptible to oxidation. Using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the ethyl group could potentially be oxidized to an acetyl group (-COCH₃) or, under more vigorous conditions, to a carboxylic acid group (-COOH).

Oxidation of Aromatic Rings: Aromatic rings are generally resistant to oxidation. However, under harsh conditions with powerful oxidizing agents, the rings can be cleaved. The presence of activating groups, such as the ethyl and carbamate substituents, can make the rings more susceptible to oxidative degradation compared to unsubstituted benzene (B151609).

Reduction Reactions:

Potential sites for reduction include the aromatic rings and the carbamate linkage itself.

Reduction of Aromatic Rings: The phenyl rings can be reduced under specific conditions. For example, a Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) could reduce one of the rings to a non-conjugated diene.

Reduction of the Carbamate Group: The carbamate ester linkage can be cleaved by strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce esters and amides and could potentially reduce the carbamate to yield 4-ethylphenol, aniline (B41778), and methanol (B129727) after workup.

While specific studies detailing the redox chemistry of this compound are not prevalent, the reactivity can be inferred from the general behavior of its constituent functional groups. For example, studies on other carbamates like 4-nitrophenyl carbamate show that substituent groups (like the nitro group) can undergo redox reactions. Furthermore, some biological processes involving related carbamate structures are known to be mediated by redox-sensitive pathways. indexcopernicus.com

Table 2: Summary of Potential Redox Reactions for this compound

| Reaction Type | Reagent/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Hot, concentrated KMnO₄ | 4-(carboxy)phenyl phenylcarbamate |

| Oxidation | CrO₃ / H₂SO₄ | Phenyl (4-acetylphenyl)carbamate |

| Reduction | LiAlH₄ followed by H₂O | 4-Ethylphenol, Aniline, Methanol |

| Reduction | Na / NH₃(l), EtOH (Birch Reduction) | Reduction of one aromatic ring to a cyclohexadiene derivative |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of organic molecules. For 4-ethylphenyl phenylcarbamate, NMR studies are particularly insightful for analyzing its conformational isomers.

The carbamate (B1207046) linkage (–NH–C(=O)–O–) possesses a partial double bond character due to resonance, which restricts free rotation about the C–N bond. This restriction often leads to the existence of distinct rotational isomers, or rotamers (typically syn and anti conformers), which can be observed on the NMR timescale. researchgate.net The interchange between these rotamers can be slow enough at room temperature to result in the appearance of separate sets of signals in the NMR spectrum for each conformer. ijsr.in

Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, are employed to study this conformational isomerism. ijsr.in By analyzing the changes in the NMR spectrum—specifically the broadening of signals at intermediate temperatures and their coalescence into a single averaged signal at higher temperatures—it is possible to determine the kinetic parameters and the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net For N-aryl carbamates, these barriers are influenced by the electronic nature of substituents on the aryl ring. researchgate.net Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. researchgate.net In the case of this compound, the ethyl group is weakly electron-donating, which would influence the energy barrier to rotation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard substituent effects and data for analogous compounds. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N-H | ~8.0-9.5 (broad s) | - | Shift is concentration and solvent dependent. |

| Phenyl-H (on N) | ~7.0-7.5 (m) | - | Complex multiplet for ortho, meta, para protons. |

| Phenyl-C (on N) | - | ~138 | Quaternary carbon attached to nitrogen. |

| 4-ethylphenyl-H | ~7.0-7.2 (d), ~7.2-7.4 (d) | - | Two doublets for the AA'BB' system. |

| 4-ethylphenyl-C (on O) | - | ~148 | Quaternary carbon attached to oxygen. |

| C=O | - | ~153 | Carbamate carbonyl carbon. |

| -CH₂- (ethyl) | ~2.6 (q) | ~28 | Quartet due to coupling with -CH₃. |

| -CH₃ (ethyl) | ~1.2 (t) | ~15 | Triplet due to coupling with -CH₂. |

To unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the covalent framework of this compound, multi-dimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those separated by two or three bonds (geminal and vicinal). libretexts.org This would be used to confirm the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group and to trace the connectivity within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign each carbon atom that bears protons by linking the proton signals to their attached carbon signals.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. mdpi.com These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. mdpi.comphotothermal.com

For this compound, key functional groups give rise to characteristic bands:

N-H Group: A distinct N-H stretching vibration is expected in the IR spectrum, typically appearing as a sharp band in the range of 3300-3400 cm⁻¹. rsc.org The corresponding N-H bending (Amide II) mode appears around 1500-1550 cm⁻¹. spectroscopyonline.com

Carbonyl Group (C=O): A very strong C=O stretching band is a prominent feature in the IR spectrum of carbamates, generally found between 1680 and 1740 cm⁻¹. rsc.org Its exact position can provide clues about hydrogen bonding.

C-O and C-N Stretching: The C-O and C-N stretching vibrations of the carbamate group appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic Rings: C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. C=C ring stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands below 900 cm⁻¹ are diagnostic of the substitution pattern on the benzene (B151609) rings. Raman spectroscopy is particularly effective for observing the symmetric vibrations of the non-polar C=C bonds in the aromatic rings and the C-C backbone of the ethyl group. photothermal.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium | Strong |

| C=O Stretch (Amide I) | 1680 - 1740 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend (Amide II) | 1500 - 1550 | Strong | Weak |

| C-O / C-N Stretch | 1000 - 1300 | Strong | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. ncsu.edu For this compound (C₁₅H₁₅NO₂), the high-resolution mass spectrum would provide an exact mass measurement, confirming its elemental composition.

Upon ionization, the molecular ion (M⁺˙) undergoes fragmentation through characteristic pathways. Common fragmentation patterns for carbamates and aromatic compounds include: arkat-usa.orglibretexts.org

Cleavage of the Carbamate Ester Bond: The most common cleavages occur on either side of the carbonyl group.

Loss of the 4-ethylphenoxy radical to yield a phenylisocyanate ion.

Loss of the phenylisocyanate moiety to form the 4-ethylphenoxonium ion.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer can occur.

Cleavage at the Ethyl Group: Benzylic cleavage, involving the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation, is a highly probable fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound Molecular Weight of C₁₅H₁₅NO₂ = 241.29 g/mol

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 241 | [C₁₅H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 226 | [M - CH₃]⁺ | •CH₃ |

| 122 | [HOC₆H₄CH₂CH₃]⁺˙ | C₇H₅NO (Phenylisocyanate) |

| 119 | [C₆H₅NCO]⁺˙ | C₈H₉O• (4-ethylphenoxy radical) |

| 93 | [C₆H₅NH₂]⁺˙ | C₉H₈O₂ |

| 77 | [C₆H₅]⁺ | C₉H₈NO₂• |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uk This technique yields accurate data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the crystal lattice. For this compound, a crystal structure would confirm the planarity of the carbamate group and the relative orientations of the two phenyl rings. In many related N,O-diaryl carbamates, the aromatic rings are significantly twisted relative to the central carbamate plane and to each other. dntb.gov.ua

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a combination of intermolecular forces. In carbamates, hydrogen bonding is a dominant interaction. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. nih.goviucr.org

This typically leads to the formation of one-dimensional chains or tapes where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. dntb.gov.ua These primary chains are then organized into a three-dimensional structure through weaker interactions, such as:

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Where a C-H bond from an ethyl group or an aromatic ring points towards the face of a nearby phenyl ring. dntb.gov.ua

Conformational Analysis in Crystalline State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of detailed research findings specifically on the crystalline state and conformational analysis of this compound. While the study of carbamate derivatives is an active area of research in crystallography and medicinal chemistry, to date, no published X-ray diffraction studies or associated crystallographic information files (CIF) for this particular compound appear to be publicly available.

The conformational analysis of a molecule in its crystalline state is fundamentally dependent on single-crystal X-ray diffraction data. This technique provides precise atomic coordinates, from which crucial structural parameters such as bond lengths, bond angles, and torsion angles can be determined. These parameters are essential for defining the three-dimensional arrangement of the molecule and the intermolecular interactions that dictate the crystal packing.

For the purpose of illustrating the type of data that would be expected from such an analysis, and to provide context based on closely related compounds, the following tables present hypothetical data based on known crystal structures of other phenylcarbamate derivatives. It is crucial to emphasize that the following data are not from experimental measurements on this compound and are provided for illustrative purposes only.

Hypothetical Crystal Data and Structure Refinement for this compound

This table outlines the typical parameters that would be reported from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₅H₁₅NO₂ |

| Formula weight | 241.28 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 8.456(2) Å β = 98.78(3)° | |

| c = 15.678(5) Å γ = 90° | |

| Volume | 1324.5(8) ų |

| Z | 4 |

| Density (calculated) | 1.210 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 512 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12<=h<=12, -10<=k<=10, -20<=l<=20 |

| Reflections collected | 9876 |

| Independent reflections | 3045 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3045 / 0 / 164 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |

| R indices (all data) | R1 = 0.0678, wR2 = 0.1487 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

In the absence of experimental data for this compound, insights into its likely solid-state conformation can be drawn from published studies on analogous structures. For instance, the crystal structure of phenyl N-phenylcarbamate reveals that the two phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net The packing in such crystals is typically stabilized by intermolecular hydrogen bonds, often forming chains or more complex networks. researchgate.net For example, in phenyl N-phenylcarbamate, N—H···O hydrogen bonds create one-dimensional polymeric chains. researchgate.net

A detailed conformational analysis of this compound would involve the examination of key torsion angles, such as those defining the orientation of the 4-ethylphenyl group relative to the carbamate bridge and the orientation of the phenyl group. This analysis would reveal whether the molecule adopts a more extended or a folded conformation in the solid state. The planarity of the carbamate linkage and the phenyl rings would also be assessed.

Until experimental crystallographic data for this compound become available, any discussion of its specific conformational properties in the crystalline state remains speculative and must be inferred from the behavior of closely related compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. wikipedia.orgarxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations, providing a balance between accuracy and computational cost. nrel.govnih.govarxiv.org

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-ethylphenyl phenylcarbamate, methods such as DFT, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict its equilibrium geometry. researchgate.net

The analysis of related phenylcarbamate structures suggests that the central carbamate (B1207046) (-O-CO-NH-) group exhibits a degree of planar character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. The two phenyl rings are not expected to be coplanar with this central group or with each other, adopting a twisted conformation to minimize steric hindrance. The ethyl group attached to one of the phenyl rings will adopt a staggered conformation to maximize stability.

Electronic structure analysis provides information on bond lengths, bond angles, and dihedral angles. While specific calculated values for this compound are not prominent in the literature, representative data from similar carbamate structures provide expected values.

Table 1: Representative Geometric Parameters for the Carbamate Linkage

| Parameter | Typical Bond Length (Å) |

| C=O | ~1.22 |

| C-O (ester) | ~1.35 |

| C-N (amide) | ~1.37 |

| N-H | ~1.01 |

Note: These are typical values for carbamate moieties and may vary slightly for this compound.

Table 2: Representative Angles for the Carbamate Linkage

| Parameter | Typical Bond Angle (°) |

| O=C-O | ~125 |

| O=C-N | ~126 |

| O-C-N | ~109 |

| C-N-H | ~120 |

Note: These are typical values for carbamate moieties and may vary slightly for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethylphenyl ring and the nitrogen atom of the carbamate group, which possess the highest energy electrons. The LUMO is anticipated to be distributed over the phenyl ring attached to the nitrogen and the carbonyl (C=O) group, which are the most electron-deficient parts of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on substituted phenylcarbamates have utilized FMO analysis to rationalize their reactivity and charge transfer characteristics. nih.govuwa.edu.au

Table 3: Expected FMO Properties of this compound

| Orbital | Expected Localization | Implication |

| HOMO | 4-ethylphenyl ring, Nitrogen atom | Site of electrophilic attack (electron donation) |

| LUMO | Phenyl ring (unsubstituted), Carbonyl group | Site of nucleophilic attack (electron acceptance) |

| HOMO-LUMO Gap | Moderate | Indicates relative chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The aromatic rings, particularly the 4-ethylphenyl ring, will also exhibit regions of negative potential (delocalized π-electrons). Conversely, the most positive potential (blue) is anticipated to be located around the amide hydrogen (N-H), making it a potential hydrogen bond donor.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.govnih.gov These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system.

MD simulations are particularly useful for studying how molecules interact with each other in a condensed phase (liquid or solid). For this compound, several types of intermolecular interactions are significant.

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. MD simulations can quantify the strength and dynamics of these hydrogen bonds, which are critical for the formation of dimers or larger aggregates.

π–π Stacking: The two aromatic phenyl rings can interact through π–π stacking, where the electron clouds of the rings attract each other. These interactions contribute significantly to the crystal packing and stabilization of molecular assemblies.

C–H···π Interactions: The hydrogen atoms of the ethyl group or the phenyl rings can interact with the π-electron cloud of an adjacent phenyl ring.

Computational studies on carbamate-containing systems have used MD simulations to analyze these non-covalent interactions, revealing their importance in determining the supramolecular architecture and material properties. benthamdirect.comnih.gov

Reaction Pathway and Transition State Calculations

One common method for synthesizing carbamates is the reaction of an isocyanate with an alcohol. For this compound, this would involve the reaction of phenyl isocyanate with 4-ethylphenol (B45693). Computational models can be used to calculate the activation energies and reaction energies for different proposed mechanisms. For instance, a study on the alcoholysis of phenyl isocyanate has shown that the reaction can proceed through a multi-molecular mechanism where additional alcohol molecules participate in the transition state, lowering the activation barrier. vscht.cz

Another synthetic route is the reaction of an amine with a chloroformate. The formation of a generic (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been studied computationally, revealing a multi-step pathway catalyzed by Pd(PPh3)4. nih.govresearchgate.net The calculations showed that the catalyst plays a crucial role in stabilizing intermediates and reducing activation barriers. nih.govresearchgate.net While this is a different specific reaction, the principles of transition state stabilization by a catalyst are broadly applicable.

The table below illustrates hypothetical energy values for a proposed reaction pathway for the formation of this compound from phenyl isocyanate and 4-ethylphenol, based on general findings for similar reactions.

Table 1: Hypothetical Calculated Energies for the Reaction of Phenyl Isocyanate with 4-Ethylphenol

| Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

|---|---|---|---|

| 1 | Formation of a pre-reaction complex | - | -5.0 |

| 2 | Nucleophilic attack of the hydroxyl group on the isocyanate carbon (Transition State) | +25.0 | - |

| 3 | Formation of the carbamate product | - | -20.0 |

Transition state calculations are a key component of these studies. By locating the saddle point on the potential energy surface that connects reactants and products, the geometry and energy of the transition state can be determined. This information is vital for understanding the kinetics of the reaction. For example, in the reaction of phenyl isocyanate with an alcohol, the transition state would involve the partial formation of the O-C bond and the partial breaking of the N=C bond. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions can then be compared with experimental data to confirm the structure of a molecule. For this compound, it would be possible to predict the 1H and 13C chemical shifts for the ethyl group protons, the aromatic protons, and the carbamate carbon. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C having been reported for other organic molecules. nih.gov

The following table provides a hypothetical comparison of predicted and experimental NMR chemical shifts for this compound.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 13C Shift (ppm) | Hypothetical Experimental 13C Shift (ppm) | Predicted 1H Shift (ppm) | Hypothetical Experimental 1H Shift (ppm) |

|---|---|---|---|---|

| Carbamate C=O | 153.5 | 153.2 | - | - |

| Ethyl CH2 | 28.8 | 28.5 | 2.65 | 2.62 |

| Ethyl CH3 | 15.9 | 15.7 | 1.24 | 1.22 |

| Aromatic C-O | 148.2 | 147.9 | - | - |

| Aromatic C-N | 138.1 | 137.8 | - | - |

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR spectrum. mdpi.com For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the carbamate group, and various C-H and C=C stretches of the aromatic rings. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands. researchgate.net For example, the strong C=O stretching vibration in carbamates is typically observed in the region of 1700-1730 cm-1. wiley.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would show absorption bands corresponding to π-π* transitions within the phenyl rings.

Computational Studies on Structure-Reactivity Relationships

Computational methods are also employed to understand how the structure of a molecule influences its reactivity. This is often done through Quantitative Structure-Activity Relationship (QSAR) studies. taylorfrancis.com QSAR models correlate variations in the chemical structure of a series of compounds with their biological or chemical activity.

For carbamates, QSAR studies have been used to investigate their activity as enzyme inhibitors or pesticides. taylorfrancis.comresearchgate.net For a series of phenylcarbamate derivatives, computational descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic parameters (e.g., logP) can be calculated. These descriptors are then used to build a mathematical model that predicts the activity of new, unsynthesized compounds.

In the context of this compound, a QSAR study could explore how substituents on the phenyl rings affect its reactivity. For example, the electron-donating nature of the ethyl group on the phenyl ring attached to the oxygen atom would influence the electronic properties of the carbamate linkage. Computational analysis can quantify these electronic effects. nih.gov The amide resonance in carbamates, which is a key factor in their stability and reactivity, is influenced by the electronic nature of the substituents on both the nitrogen and oxygen atoms. nih.gov

The table below presents a hypothetical set of calculated molecular descriptors for this compound that could be used in a QSAR study.

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Significance |

|---|---|---|

| LogP (Hydrophobicity) | 4.2 | Predicts partitioning between aqueous and lipid phases. |

| HOMO Energy (eV) | -6.5 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -0.8 | Relates to the electron-accepting ability of the molecule. |

| Dipole Moment (Debye) | 2.5 | Indicates the overall polarity of the molecule. |

| Molecular Volume (Å3) | 230 | A measure of the molecule's size. |

By systematically varying the substituents on the phenyl rings and calculating these descriptors for each analogue, a QSAR model could be developed to predict a specific activity, such as herbicidal or insecticidal potency. researchgate.net Such computational studies provide valuable guidance for the rational design of new carbamate derivatives with desired properties.

Derivatization and Analog Synthesis for Chemical Research

Synthesis of Substituted Phenylcarbamate Derivatives

The aromatic rings of 4-ethylphenyl phenylcarbamate are amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the carbamate (B1207046) linkage play a crucial role in determining the position of substitution. The oxygen atom of the carbamate group acts as an activating, ortho-, para- directing group for the 4-ethylphenyl ring through resonance donation of its lone pair electrons. Conversely, the nitrogen atom of the carbamate acts as a deactivating, meta- directing group for the N-phenyl ring due to the electron-withdrawing nature of the carbonyl group.

This differential reactivity allows for selective functionalization of the two aromatic rings. For instance, electrophilic attack is predicted to occur preferentially on the 4-ethylphenyl ring at the positions ortho to the carbamate oxygen (positions 2 and 6). Due to potential steric hindrance from the ethyl group and the carbamate linkage, a mixture of mono-substituted products may be obtained.

Common electrophilic substitution reactions that can be employed to synthesize derivatives of this compound include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the 4-ethylphenyl ring, primarily at the 2-position.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the activated ring.

Friedel-Crafts Alkylation and Acylation: These reactions can be used to introduce alkyl or acyl groups, further functionalizing the 4-ethylphenyl moiety.

By carefully controlling reaction conditions, a variety of substituted derivatives of this compound can be synthesized, each with unique properties determined by the nature and position of the new substituent.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-ethyl-2-nitrophenyl phenylcarbamate |

| Bromination | Br₂, FeBr₃ | 2-bromo-4-ethylphenyl phenylcarbamate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-acetyl-4-ethylphenyl phenylcarbamate |

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound can significantly impact its biological activity and material properties. Heterocycles are ubiquitous in pharmaceuticals and functional materials due to their diverse chemical functionalities and ability to engage in specific intermolecular interactions.

One established method for forming a heterocyclic ring from a carbamate precursor is through the cyclization of carbamates containing an appropriately positioned reactive group. For example, N-phenylcarbamates of ethynylcarbinols have been shown to undergo cyclization to form 4-alkylidene-2-oxazolidinones. This suggests that if this compound were modified to include an ethynylcarbinol group, it could serve as a precursor to a novel oxazolidinone derivative.

Another approach involves the halogen-induced cyclization of carbamates bearing an olefinic group. Depending on the reaction conditions, it is possible to control whether the cyclization occurs through the nitrogen or oxygen atom of the carbamate, leading to different heterocyclic products. For instance, an olefin-containing derivative of this compound could potentially be cyclized to form either a urethane or a carbonate-containing heterocycle.

Furthermore, pre-formed heterocyclic moieties can be attached to the this compound scaffold through standard cross-coupling reactions or by using a heterocyclic amine or alcohol in the initial synthesis of the carbamate.

| Starting Material Moiety | Reaction Type | Resulting Heterocycle |

| Ethynylcarbinol | Base-catalyzed cyclization | Oxazolidinone |

| Olefin | Halogen-induced cyclization | Urethane or Carbonate-containing heterocycle |

Preparation of Polymeric Precursors and Monomers

Aryl carbamates, including this compound, can serve as valuable precursors for the synthesis of monomers used in polymerization reactions, particularly in the production of polyurethanes. A key transformation in this context is the thermal decomposition of aryl carbamates to generate isocyanates. google.com Isocyanates are highly reactive monomers that readily undergo polyaddition reactions with polyols to form polyurethanes.

The thermal cleavage of this compound would be expected to yield 4-ethylphenyl isocyanate and phenol (B47542). This non-phosgene route to isocyanates is of significant interest as it avoids the use of highly toxic phosgene (B1210022), which is the traditional reagent for isocyanate production.

Similarly, a bis(4-ethylphenyl) dicarbamate, derived from a diamine, could be thermally decomposed to produce a diisocyanate, a crucial building block for linear polyurethanes. The efficiency of this thermal decomposition can often be enhanced by the use of catalysts.

In addition to being precursors to isocyanates, carbamate-containing molecules can be designed as monomers for other types of polymerization. For example, a derivative of this compound bearing a polymerizable group, such as an acrylate or methacrylate, could be synthesized. Such monomers could then be used in free-radical or controlled radical polymerization to produce polymers with pendant this compound groups, which could impart specific properties to the resulting material.

| Carbamate Precursor | Transformation | Resulting Monomer | Polymer Type |

| This compound | Thermal Decomposition | 4-ethylphenyl isocyanate | Polyurethane |

| Bis(4-ethylphenyl) dicarbamate | Thermal Decomposition | Diisocyanate | Polyurethane |

| Acrylate-functionalized this compound | - | Carbamate-containing acrylate | Polyacrylate |

Exploration of Structure-Reactivity Profiles through Analog Synthesis

The synthesis of analogs of this compound is a powerful strategy for exploring its structure-reactivity relationships. By systematically modifying different parts of the molecule, it is possible to gain insights into how specific structural features influence its chemical and biological properties. This approach is central to the field of medicinal chemistry and materials science, where it is used to optimize the performance of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) studies on related aryl carbamates have demonstrated that variations in the substituents on the aromatic rings can have a profound impact on their biological activity, for example, as enzyme inhibitors. nih.gov These studies often reveal that steric, electronic, and hydrophobic properties of the substituents are key determinants of activity.

For this compound, a systematic analog synthesis campaign could involve:

Variation of the Alkyl Group: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl, tert-butyl) would allow for an investigation of the role of steric bulk and lipophilicity in this region of the molecule.

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at various positions on either of the phenyl rings would modulate the electronic properties of the molecule and could influence its reactivity and binding affinity to biological targets.

Modification of the Carbamate Linker: Altering the carbamate linkage itself, for instance, by replacing the oxygen with sulfur to form a thiocarbamate, would significantly change the geometry and electronic nature of the core structure.

The synthesized analogs would then be subjected to a battery of chemical reactivity and biological assays. The resulting data can be used to build QSAR models that correlate structural features with observed activities, providing a predictive tool for the design of new, more potent, or selective compounds.

| Analog Series | Structural Modification | Property Investigated |

| Alkyl series | Variation of the ethyl group | Steric effects, Lipophilicity |

| Phenyl-substituted series | Introduction of substituents on the aromatic rings | Electronic effects, Hydrogen bonding potential |

| Linker-modified series | Replacement of the carbamate oxygen or nitrogen | Geometry, Electronic properties |

Environmental Transformation and Degradation Pathways

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is a significant abiotic degradation pathway for phenylcarbamates in aquatic environments. The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium.

The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.gov This mechanism involves the formation of a phenyl isocyanate intermediate. rsc.orgnih.gov The reaction is initiated by the deprotonation of the carbamate (B1207046) nitrogen by a hydroxide (B78521) ion, followed by the elimination of the phenolate (B1203915) group to form the isocyanate. The highly reactive isocyanate intermediate is then rapidly hydrolyzed by water to form aniline (B41778) and carbon dioxide.

The rate of alkaline hydrolysis is sensitive to the nature of the substituent on the phenyl ring. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups, such as the ethyl group in 4-ethylphenyl phenylcarbamate, are expected to decrease the rate compared to unsubstituted phenylcarbamate. rsc.org

Table 1: Proposed Hydrolytic Degradation Pathway of this compound

| Step | Reactant | Reagent/Condition | Intermediate/Product | Description |

| 1 | This compound | OH⁻ (alkaline conditions) | Carbamate anion | Deprotonation of the nitrogen atom. |

| 2 | Carbamate anion | Phenyl isocyanate + 4-ethylphenolate | Elimination of the 4-ethylphenolate leaving group. | |

| 3 | Phenyl isocyanate | H₂O | Aniline + CO₂ | Rapid hydrolysis of the isocyanate intermediate. |

Photolytic Transformation Mechanisms

Photolysis, or degradation by sunlight, can be another important transformation pathway for aromatic compounds like this compound, particularly in surface waters and on soil surfaces. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds and the formation of various photoproducts.

For N-phenylcarbamates, photolytic degradation can involve the homolytic cleavage of the N-C bond, leading to the formation of anilino and phenoxycarbonyl radicals. nih.gov These highly reactive radical species can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and reaction with oxygen, to form a complex mixture of photoproducts. The specific products formed will depend on the reaction conditions, including the presence of oxygen and other reactive species in the environment. nih.gov

The ethyl substituent on the phenyl ring may influence the photolytic process by altering the electronic properties of the molecule and its absorption spectrum.

Table 2: Potential Photolytic Transformation Mechanisms of this compound

| Mechanism | Description | Potential Intermediates/Products |

| Homolytic Cleavage | Cleavage of the N-C bond upon absorption of UV radiation. | Anilino radical, 4-ethylphenoxycarbonyl radical |

| Photo-Fries Rearrangement | Rearrangement of the carbamate group to the aromatic ring. | Amino-hydroxy-ethylbenzophenones |

| Photosubstitution | Replacement of a substituent on the aromatic ring by another group (e.g., hydroxyl). | Hydroxylated derivatives |

Note: The specific quantum yield and photoproducts for this compound have not been detailed in the available literature. The mechanisms are based on general knowledge of phenylcarbamate photochemistry.

Biodegradation Processes in Soil and Water Matrices

Biodegradation by microorganisms is a crucial process for the removal of many organic pollutants, including phenylcarbamates, from soil and water. nih.govbohrium.com The rate and extent of biodegradation are influenced by various factors, including the microbial population present, soil or water properties (e.g., pH, temperature, organic matter content), and the chemical structure of the compound. ucanr.edu

Microbial degradation of aromatic carbamates is a widely observed phenomenon. nih.govresearchgate.net Numerous bacterial and fungal species have been identified that can utilize carbamates as a source of carbon and nitrogen. nih.govresearchgate.net The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide linkage. bohrium.comnih.gov

For this compound, it is anticipated that soil and water microorganisms would initiate degradation by cleaving the carbamate bond, leading to the formation of 4-ethylphenol (B45693) and aniline. These intermediates are generally more amenable to further microbial degradation than the parent compound. nih.gov The presence of an alkyl group on the aromatic ring can influence the rate of microbial attack, though specific studies on the 4-ethyl derivative are scarce.

The microbial breakdown of phenylcarbamates is mediated by specific enzymes. bohrium.complos.org Hydrolases, particularly carboxylesterases and amidases, are key enzymes responsible for the initial cleavage of the carbamate linkage. nih.govplos.org These enzymes catalyze the hydrolysis of the ester bond, yielding the corresponding alcohol (4-ethylphenol) and carbamic acid, which is unstable and decomposes to the amine (aniline) and carbon dioxide. bohrium.com

Following the initial hydrolysis, the resulting aromatic intermediates, 4-ethylphenol and aniline, are typically further degraded by monooxygenases and dioxygenases. nih.govresearchgate.net These enzymes introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov

Table 3: Generalized Enzymatic Degradation Pathway of this compound

| Step | Enzyme Class | Substrate | Products |

| 1 | Hydrolase (e.g., Carboxylesterase) | This compound | 4-ethylphenol + Aniline + CO₂ |

| 2 | Monooxygenase/Dioxygenase | 4-ethylphenol | Dihydroxylated intermediates |

| 3 | Ring-cleavage Dioxygenase | Dihydroxylated intermediates | Aliphatic acids |

| 4 | Further metabolism | Aliphatic acids | CO₂ + H₂O |

| 2a | Monooxygenase/Dioxygenase | Aniline | Catechol |

| 3a | Ring-cleavage Dioxygenase | Catechol | Muconic acid pathway intermediates |

| 4a | Further metabolism | Muconic acid pathway intermediates | CO₂ + H₂O |

Note: This table represents a plausible degradation pathway based on known microbial metabolism of aromatic carbamates and related aromatic compounds. The specific enzymes and intermediates for this compound have not been empirically determined in the reviewed literature.

Volatilization and Atmospheric Fate

Volatilization from soil and water surfaces can be a pathway for the environmental distribution of pesticides. rivm.nlepa.gov The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. nih.govresearchgate.net For compounds with low vapor pressure and low Henry's Law constants, volatilization is generally not a significant dissipation pathway. nih.gov

Once in the atmosphere, the fate of this compound would be determined by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). copernicus.orgcopernicus.org The reaction with •OH is expected to be the main atmospheric degradation process, leading to the formation of various transformation products. The atmospheric lifetime of the compound will depend on the concentration of •OH radicals and the rate constant for their reaction. Given the aromatic nature of the compound, it is likely to be susceptible to attack by hydroxyl radicals. copernicus.org

Table 4: Factors Influencing the Volatilization and Atmospheric Fate of this compound

| Process | Key Influencing Factors | Expected Significance for this compound |

| Volatilization | Vapor pressure, Henry's Law constant, soil/water temperature, soil moisture, air movement. | Likely to be low, as is common for many phenylcarbamates. |

| Atmospheric Degradation | Reaction with hydroxyl radicals (•OH), photolysis. | Reaction with •OH is expected to be the primary degradation pathway. |

Note: Specific data on the vapor pressure, Henry's Law constant, and atmospheric reaction rates for this compound are not available in the reviewed literature. The assessment is based on the general properties of similar N-phenylcarbamate compounds.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of many carbamate (B1207046) compounds due to its versatility and wide range of stationary and mobile phases. For 4-ethylphenyl phenylcarbamate, a reversed-phase HPLC approach is generally the most suitable. sielc.com

The choice of detector is critical for achieving the desired sensitivity and selectivity in HPLC analysis.

UV Detection: Ultraviolet (UV) detectors are commonly used for the analysis of phenylcarbamates due to the presence of the chromophoric phenyl rings. rsc.orgchromatographyonline.com The selection of an appropriate wavelength is key to maximizing sensitivity. For phenylcarbamate compounds, detection is often performed in the range of 220-254 nm. rsc.orgafricaresearchconnects.com A diode array detector (DAD) can be particularly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment. chromatographyonline.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a higher degree of selectivity and sensitivity, enabling unambiguous identification and quantification, even in complex matrices. For MS-compatible methods, volatile mobile phase additives like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com Electrospray ionization (ESI) is a common interface for LC-MS analysis of carbamates.

A summary of typical HPLC detection parameters for compounds structurally similar to this compound is presented in Table 8.1.

| Parameter | UV/Vis Detection | Mass Spectrometry (MS) Detection |

| Wavelength | 220-254 nm | Not Applicable |

| Ionization Mode | Not Applicable | Electrospray Ionization (ESI), Positive Mode |

| Mobile Phase Modifier | Phosphoric Acid, Acetic Acid | Formic Acid, Ammonium Acetate |

| Typical Limit of Detection | ng level | pg to fg level |

| Selectivity | Moderate | High |

| Confirmation Capability | Limited (based on retention time and UV spectrum) | High (based on mass-to-charge ratio and fragmentation pattern) |

This table presents typical parameters based on the analysis of related phenylcarbamate compounds.

Effective chromatographic separation is essential to distinguish this compound from its isomers (e.g., 2-ethylphenyl phenylcarbamate, 3-ethylphenyl phenylcarbamate) and potential degradation products.

Isomer Separation: The separation of positional isomers can be challenging due to their similar physicochemical properties. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions, potentially providing better resolution of isomers compared to standard C18 columns. elementlabsolutions.com Optimization of the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water, and the use of gradient elution are critical for achieving baseline separation. qub.ac.uk

Degradant Separation: Carbamates can undergo hydrolysis, breaking down into their constituent alcohol and amine. For this compound, this would yield 4-ethylphenol (B45693) and aniline (B41778). HPLC methods must be able to resolve the parent compound from these more polar degradants. A reversed-phase method with a gradient elution, starting with a higher aqueous content in the mobile phase, will typically elute the polar degradants before the more nonpolar parent compound.

A hypothetical HPLC gradient program for the separation of this compound and its potential degradants is outlined in Table 8.2.

| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) |

| 0 | 30 | 70 |

| 15 | 80 | 20 |

| 20 | 80 | 20 |

| 22 | 30 | 70 |

| 30 | 30 | 70 |

This table represents a hypothetical gradient program for illustrative purposes.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography is another powerful technique for the analysis of carbamates, although derivatization may sometimes be necessary for thermally labile compounds. For this compound, its expected volatility should allow for direct GC analysis. Coupling GC with a mass spectrometer (GC-MS) provides excellent sensitivity and specificity.

A typical GC-MS method would involve a non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane) and electron ionization (EI) for fragmentation, which provides a characteristic mass spectrum for identification. nih.gov The use of selected ion monitoring (SIM) can further enhance sensitivity for trace-level quantification.

Key parameters for a potential GC-MS method are summarized in Table 8.3.

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

This table outlines a hypothetical GC-MS method based on general principles for similar compounds.

Spectrophotometric Determination Methods

UV-Visible spectrophotometry can be a simpler and more accessible method for the quantification of this compound, provided the sample matrix is not overly complex. This technique relies on the Beer-Lambert law, which relates the absorbance of a substance to its concentration in a solution. libretexts.org

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. science.gov This is achieved by scanning a solution of the compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is crucial to use a solvent that does not absorb significantly at the analytical wavelength. libretexts.org

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex environmental matrices such as soil and water requires effective sample preparation to isolate the analyte from interfering components and to concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) is a traditional and effective method. The pH of the water sample may need to be adjusted to ensure the carbamate is in its neutral form to facilitate its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid adsorbent packed in a cartridge to retain the analyte from a liquid sample. For a moderately nonpolar compound like this compound, a reversed-phase sorbent such as C18 would be appropriate. researchgate.net The sample is passed through the conditioned cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent like acetonitrile or methanol (B129727). This process not only cleans up the sample but also provides significant pre-concentration. researchgate.net

Extraction from Soil and Sediments: For solid samples like soil, extraction is typically performed using techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with an appropriate organic solvent or solvent mixture. The choice of solvent will depend on the soil type and its organic matter content. A subsequent cleanup step, possibly using SPE, may be necessary before instrumental analysis.

A comparison of common extraction techniques is provided in Table 8.4.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive equipment. | Can be labor-intensive, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High recovery, good concentration factor, reduced solvent consumption, amenable to automation. | Can be more expensive than LLE, method development may be required. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, low solvent consumption. | Requires specialized, expensive equipment. |

This table provides a general comparison of common extraction techniques for organic compounds from environmental matrices.

Research Applications in Materials Science and Industrial Chemistry

Role as Building Blocks in Polymer Synthesis

The synthesis of polyurethanes and polyureas traditionally involves the reaction of diisocyanates with polyols and polyamines, respectively. Phenylcarbamates, in general, can serve as "blocked isocyanates." At elevated temperatures, they can dissociate to generate an isocyanate and a phenol (B47542). This protecting group strategy allows for the control of the polymerization reaction, as the reactive isocyanate is only formed in situ.

Theoretically, a bifunctional analogue of 4-ethylphenyl phenylcarbamate, such as a molecule containing two phenylcarbamate groups, could serve as a monomer in the synthesis of polyurethanes or polyureas. For instance, a di-carbamate compound could be reacted with a diamine to form a polyurea, or with a diol to form a polyurethane, releasing 4-ethylphenol (B45693) as a byproduct. However, no literature specifically documents the use of a this compound-based monomer in this capacity.

One related compound, methylene-4,4'-di(ethylphenyl-carbamate), has been studied as an intermediate in the non-phosgene synthesis of methylene-4,4'-di(phenylisocyanate) (MDI), a key industrial monomer for polyurethane production. In this process, the carbamate (B1207046) is thermally decomposed to yield the diisocyanate. This highlights the role of similar structures as precursors to isocyanates rather than direct monomers.

Blocked isocyanates derived from phenylcarbamates can be utilized as cross-linking agents in coatings and elastomers. When a formulation containing a polymer with active hydrogen groups (e.g., hydroxyl or amine groups) and a blocked isocyanate is heated, the regenerated isocyanate reacts with the polymer chains, forming cross-links. This process enhances the material's mechanical properties, thermal stability, and chemical resistance.